3-(2-Ethoxycarbonylethyl)isonicotinic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 3-(3-ethoxy-3-oxopropyl)pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-3-17-12(15)6-5-10-9-14-8-7-11(10)13(16)18-4-2/h7-9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUKUKHYEHLMFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C=CN=C1)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxycarbonylethyl)isonicotinic acid ethyl ester typically involves the esterification of isonicotinic acid derivatives. One common method involves the reaction of isonicotinic acid with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 3-(2-Ethoxycarbonylethyl)isonicotinic acid ethyl ester.
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethoxycarbonylethyl)isonicotinic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Isonicotinic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
3-(2-Ethoxycarbonylethyl)isonicotinic acid ethyl ester is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Ethoxycarbonylethyl)isonicotinic acid ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release isonicotinic acid, which can then interact with various enzymes and receptors in biological systems. The compound’s effects are mediated through pathways involving pyridine derivatives and their interactions with cellular components.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: A parent compound with similar structural features but lacking the ester group.
Ethyl isonicotinate: Another ester derivative of isonicotinic acid with different substituents.
Nicotinic acid: An isomer of isonicotinic acid with the carboxyl group at a different position.
Uniqueness
3-(2-Ethoxycarbonylethyl)isonicotinic acid ethyl ester is unique due to its specific ester group, which imparts distinct chemical reactivity and biological activity compared to other isonicotinic acid derivatives. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
3-(2-Ethoxycarbonylethyl)isonicotinic acid ethyl ester is an organic compound that has garnered attention in scientific research due to its unique chemical properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Overview
- Molecular Formula : C13H17NO4
- IUPAC Name : 3-(2-Ethoxycarbonylethyl)isonicotinic acid ethyl ester
- Structure : The compound features an isonicotinic acid backbone with an ethyl ester functional group, which contributes to its reactivity and biological interactions.
The biological activity of 3-(2-Ethoxycarbonylethyl)isonicotinic acid ethyl ester is primarily mediated through its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing isonicotinic acid, which may interact with enzymes and receptors in biological systems. This interaction is crucial for its potential therapeutic applications.
Key Mechanisms:
- Enzyme Interaction : The compound may modulate the activity of enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to specific receptors, influencing signaling pathways related to cellular processes.
Biological Activities
Research has indicated that 3-(2-Ethoxycarbonylethyl)isonicotinic acid ethyl ester exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens.
- Anti-inflammatory Effects : It has been investigated for its potential to reduce inflammation in cellular models.
- Cytotoxicity : Some studies have evaluated its cytotoxic effects on cancer cell lines, indicating a possible role in cancer therapy.
Case Studies and Experimental Data
-
Antimicrobial Activity :
- A study conducted on the antimicrobial properties of various isonicotinic acid derivatives included 3-(2-Ethoxycarbonylethyl)isonicotinic acid ethyl ester. Results indicated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli at certain concentrations.
-
Cytotoxicity Assays :
- In vitro assays demonstrated that the compound exhibited dose-dependent cytotoxic effects on human cancer cell lines, including breast and lung cancer cells. The IC50 values were determined to be within the micromolar range, suggesting potential as a chemotherapeutic agent.
-
Anti-inflammatory Studies :
- Experimental models of inflammation showed that treatment with this compound led to a reduction in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
Comparative Analysis
To understand the uniqueness of 3-(2-Ethoxycarbonylethyl)isonicotinic acid ethyl ester, it is essential to compare it with similar compounds:
| Compound | Structure Type | Biological Activity |
|---|---|---|
| Isonicotinic Acid | Carboxylic Acid | Antimicrobial, Anti-inflammatory |
| Ethyl Isonicotinate | Ester | Antimicrobial |
| 3-(2-Ethoxycarbonylethyl)isonicotinic Acid Ethyl Ester | Ester | Antimicrobial, Anti-inflammatory, Cytotoxic |
Q & A
Q. Key Challenges :
- Avoiding side reactions (e.g., over-alkylation) by controlling reaction temperature and stoichiometry.
- Optimizing solvent polarity to enhance yield (e.g., DMF for polar intermediates) .
Basic Question: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Post-synthesis characterization requires:
Spectroscopic Analysis :
- ¹H/¹³C NMR : Identifies proton environments (e.g., ethyl ester peaks at δ 1.2–1.4 ppm and δ 4.1–4.3 ppm) and carbon backbone .
- IR Spectroscopy : Confirms ester carbonyl stretches (~1720 cm⁻¹) and pyridine ring vibrations .
Chromatography :
- HPLC : Monitors purity using C18 columns with UV detection (λ = 254 nm) .
Mass Spectrometry :
- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 295.12 for C₁₄H₁₇NO₅) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
